BenchChemオンラインストアへようこそ!

BI-853520

FAK selectivity PYK2 off-target kinase profiling

Ifebemtinib (BI-853520; IN-10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2) developed by Boehringer Ingelheim. It belongs to the 2-aminophenyl-4-phenoxypyrimidine class and is distinguished by sub-nanomolar potency against recombinant FAK (median IC₅₀ = 1 nM) combined with near-absolute selectivity over the closely related kinase PYK2 (IC₅₀ > 50,000 nM).

Molecular Formula C₂₉H₂₈N₄O₂
Molecular Weight
Cat. No. B1149917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-853520
Molecular FormulaC₂₉H₂₈N₄O₂
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ifebemtinib (BI-853520) for FAK-Targeted Oncology Research – Potency, Selectivity & Procurement Rationale


Ifebemtinib (BI-853520; IN-10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2) developed by Boehringer Ingelheim [1]. It belongs to the 2-aminophenyl-4-phenoxypyrimidine class and is distinguished by sub-nanomolar potency against recombinant FAK (median IC₅₀ = 1 nM) combined with near-absolute selectivity over the closely related kinase PYK2 (IC₅₀ > 50,000 nM) [1]. BI-853520 has progressed through Phase I clinical evaluation (NCT01335269, NCT01905111) in patients with advanced or metastatic solid tumors and is currently under late-stage investigation by InxMed [2]. Its preclinical profile is documented across breast cancer, prostate adenocarcinoma, pancreatic adenocarcinoma, and malignant pleural mesothelioma models [1].

Why BI-853520 Cannot Be Replaced by Another FAK Inhibitor in Your Research Program


FAK inhibitors in clinical development—including PF-562271, GSK-2256098, Defactinib (VS-6063), and VS-4718—differ substantially in their kinase selectivity profiles, cellular potency, and pharmacokinetic properties [1]. BI-853520 is unique among these in achieving >50,000-fold selectivity for FAK over PYK2, whereas PF-562271 shows only ~10-fold selectivity and Defactinib (VS-6063) also inhibits PYK2 with comparable potency [2]. Substituting BI-853520 with a less-selective FAK inhibitor confounds target deconvolution studies, introduces PYK2-mediated effects that may mask or exaggerate FAK-dependent phenotypes, and alters the therapeutic window due to divergent oral bioavailability and tissue distribution [1]. The quantitative evidence below demonstrates that no other FAK inhibitor replicates the selectivity, potency, and biomarker-defined efficacy profile of BI-853520 within a single molecule.

Quantitative Differentiation Evidence: BI-853520 vs. FAK Inhibitor Comparators


Exquisite FAK-over-PYK2 Selectivity: >50,000-Fold Discrimination vs. 10-Fold for PF-562271

In head-to-head biochemical assays using the DELFIA® format, BI-853520 inhibited recombinant FAK with a median IC₅₀ of 1 nM but showed no inhibition of the closely related kinase PYK2 at concentrations up to 50,000 nM [1]. In stark contrast, PF-562271 inhibited PYK2 with an IC₅₀ of 22 nM in the same assay format—only ~10-fold less potent than its FAK IC₅₀ of 2 nM [1]. This selectivity difference was confirmed in a broader kinase panel: at 1,000 nM, BI-853520 hit only 4 of 262 kinases at ≤50% inhibition, compared to PF-562271 hitting 15 of 37 kinases [1].

FAK selectivity PYK2 off-target kinase profiling target deconvolution

Cellular Target Engagement: 25-Fold Greater Potency Than PF-562271 at p-FAK Y397

In PC-3 prostate carcinoma cells, BI-853520 inhibited FAK autophosphorylation at Tyr³⁹⁷ with a median EC₅₀ of 1 nM following a 2-hour treatment, measured by cell-based ELISA [1]. Under identical experimental conditions, PF-562271 achieved the same effect only at an EC₅₀ of 25 nM [1]. This 25-fold difference in cellular potency was maintained in downstream functional assays: BI-853520 blocked anchorage-independent colony formation with an EC₅₀ of 3 nM, compared to 42 nM for PF-562271 [1].

cellular pharmacodynamics p-FAK Y397 target engagement PC-3 prostate cancer

≥1,000-Fold Differential Activity Between 3D Spheroid and 2D Monolayer Cultures: A Defining Functional Signature

BI-853520 displays a pronounced context-dependent activity profile that is central to its mechanism: in PC-3 prostate carcinoma cells, the compound inhibits soft agar colony formation with an EC₅₀ of 3 nM, yet adherent monolayer cultures show no growth inhibition at concentrations up to 3,000 nM—a differential exceeding 1,000-fold [1]. This pattern is conserved across multiple cancer types; in malignant pleural mesothelioma, all 12 cell lines tested showed IC₅₀ values exceeding 5 μM in adherent cultures, while spheroid growth was potently suppressed [2]. In breast cancer models (Py2T, 4T1), low doses (≤3 μM) specifically repressed proliferation and invasion in 3D but not 2D conditions [3]. PF-562271 also showed a preference for anchorage-independent conditions but at substantially higher concentrations (EC₅₀ = 42 nM in soft agar vs. 1,646 nM in monolayer, a ~39-fold differential) [1].

3D spheroid culture anchorage-independent growth 2D vs. 3D differential cancer cell microenvironment

Oral Pharmacokinetics in Mice: >80–90% Bioavailability Supporting Once-Daily Dosing vs. Comparators

BI-853520 demonstrates favorable oral pharmacokinetics in preclinical models. Following a single oral dose of 50 mg/kg in nude mice, bioavailability was 90%, with a plasma half-life of 5 h, peak concentration (Cₘₐₓ) of 4.4 μM reached at 2 h, and an AUC of 46 μmol·h/L [1]. Independent vendor characterization reports >80% bioavailability with a terminal half-life of 8–10 h, supporting once-daily dosing . For comparison, PF-562271 exhibits reported oral bioavailability of 45–60% in preclinical models and a shorter half-life necessitating twice-daily dosing [2]. GSK-2256098 clinical pharmacokinetics require 1000 mg BID dosing in humans, reflecting lower potency-per-mg . BI-853520 also achieves high tumor tissue penetration, with intratumoral concentrations of 8.9 μM sustained at 24 h post-dose—approximately 7-fold higher than concurrent plasma levels of 1.3 μM [1].

oral bioavailability pharmacokinetics half-life once-daily dosing preclinical ADME

Biomarker-Stratified In Vivo Efficacy: Mesenchymal Phenotype Predicts TGI >100% Across 16 Adenocarcinoma Models

In a large-scale in vivo screen encompassing 16 subcutaneous adenocarcinoma xenograft models in nude mice treated with BI-853520 at 50 mg/kg daily p.o., efficacy outcomes ranged from complete lack of sensitivity to tumor growth inhibition (TGI) values exceeding 100% with partial regressions [1]. Sensitivity was strongly associated with loss of the epithelial marker E-cadherin: all 7 highly sensitive models (TGI ≥89%) were E-cadherin-negative or E-cadherin-low (<30% membrane-positive cells), including kidney (A-498, TGI = 93%), lung (Calu-6, TGI = 102%), ovarian (A2780, TGI = 89%; TOV-21G, TGI = 93%), pancreatic (MIA PaCa-2, TGI = 104%), and prostate (PC-3, TGI = 93%) adenocarcinomas [1]. Strikingly, intratumoral hsa-miR-200c-3p microRNA expression showed a strong inverse correlation with TGI (R² = 0.889), providing a quantitative, assay-ready predictive biomarker [1]. This biomarker-defined efficacy profile has not been reported at equivalent scale for PF-562271, GSK-2256098, or Defactinib [2].

xenograft efficacy mesenchymal biomarker E-cadherin miR-200c-3p patient stratification

Multi-Indication Preclinical Validation: Activity in Breast Cancer, Mesothelioma, and Adenocarcinoma Orthotopic Models

Beyond the adenocarcinoma xenograft panel, BI-853520 has been independently validated across three additional disease contexts with quantitative in vivo endpoints. In orthotopic breast cancer models, oral BI-853520 (50 mg/kg daily) significantly suppressed primary tumor growth of Py2T, 4T1, and MTflECad cell lines in FVB/N, Balb/c, and nude mice, with Ki-67 proliferation indices reduced by 40–60% and CD31⁺ microvessel density similarly decreased [1]. In malignant pleural mesothelioma, BI-853520 inhibited spheroid growth across all 12 cell lines tested and significantly reduced orthotopic tumor weight, cell proliferation, and microvessel density in vivo [2]. Notably, in highly metastatic murine breast cancer cells, 0.1 μM BI-853520 achieved rapid FAK phosphorylation inhibition within 10 minutes and reduced cell migration by 50% within 24 hours in Transwell assays . While other FAK inhibitors have shown activity in individual models, no comparator has published orthotopic efficacy data across breast, mesothelioma, and adenocarcinoma paradigms with consistent mesenchymal-phenotype dependence [3].

breast cancer malignant pleural mesothelioma orthotopic xenograft anti-metastatic spheroid

Optimal Application Scenarios for BI-853520 (Ifebemtinib) Based on Verified Evidence


FAK-Specific Target Deconvolution and Pathway Dissection Studies

Researchers requiring unambiguous attribution of cellular phenotypes to FAK rather than PYK2 should select BI-853520 based on its >50,000-fold selectivity over PYK2, compared to only ~10-fold for PF-562271 [1]. This property is critical for phosphoproteomics, CRISPR-based synthetic lethality screens, and kinase signaling network analysis where PYK2 co-inhibition by alternative FAK inhibitors introduces confounding variables. BI-853520 at concentrations up to 100 nM can be used to achieve complete FAK inhibition without detectable PYK2 engagement, a window unavailable with Defactinib or PF-562271 [1].

3D Spheroid and Organoid-Based Oncology Drug Screening Campaigns

BI-853520 is specifically validated for 3D culture systems, where it inhibits spheroid growth at ≤3 μM while remaining inactive in 2D monolayers at 1,000-fold higher concentrations [1]. Screening facilities that rely exclusively on 2D viability assays will systematically miss BI-853520's activity. Procurement for 3D screening programs should prioritize BI-853520 over PF-562271 (14-fold lower 3D EC₅₀) and ensure Matrigel-based or ultra-low attachment spheroid formats are used for compound evaluation, consistent with published protocols [2].

Mesenchymal-Phenotype Biomarker-Driven Preclinical Efficacy Studies

For laboratories testing FAK inhibition in xenograft models, BI-853520 enables a biomarker-enriched study design: E-cadherin-negative/mesenchymal tumors are predicted to achieve TGI ≥89%, while E-cadherin-positive tumors are likely resistant (TGI 14–57%) [1]. The miR-200c-3p qPCR assay (R² = 0.889 correlation with TGI) provides a rapid pre-screening tool to select responsive models [1]. This evidence-based model selection prevents wasted animal cohorts and compound expenditure on resistant tumor types—a capability not validated for Defactinib, GSK-2256098, or PF-562271 [3].

Combination Therapy Studies Leveraging Once-Daily Oral Dosing and Tumor Penetration

BI-853520's high oral bioavailability (>80–90%) and sustained tumor exposure (8.9 μM at 24 h, ~7:1 tumor-to-plasma ratio) make it suitable for chronic once-daily oral dosing in combination regimens [1]. This PK profile simplifies co-administration with chemotherapeutics (e.g., cisplatin, docetaxel) or immunotherapies (anti-PD-1) in long-term efficacy studies while minimizing animal handling [2]. Alternative FAK inhibitors requiring twice-daily dosing (PF-562271) or with lower tumor penetration ratios impose additional logistical burden and may compromise compliance in extended treatment protocols [3].

Quote Request

Request a Quote for BI-853520

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.